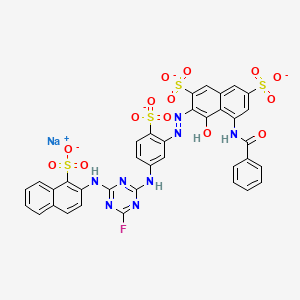
N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide, commonly referred to as EEMPS, is an organic compound with a unique structure of two nitrogen-containing five-membered rings with a sulfonamide group attached. It is a white solid that is soluble in water and ethanol. EEMPS has been studied for its potential applications in pharmaceuticals and biochemistry.
Aplicaciones Científicas De Investigación
EEMPS has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields. In pharmaceuticals, EEMPS has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. EEMPS has also been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In biochemistry, EEMPS has been studied for its potential as an inhibitor of the enzyme leukotriene A4 hydrolase (LTA4H), which is involved in the synthesis of leukotrienes. In addition, EEMPS has been studied for its potential applications in cancer research, as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.
Mecanismo De Acción
The mechanism of action of EEMPS is not fully understood. However, it is believed that EEMPS may act as a competitive inhibitor of AChE, COX-2, LTA4H, and 5-LOX, by binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions. In addition, EEMPS may act as an allosteric inhibitor of these enzymes, by binding to an allosteric site and altering the conformation of the enzyme, thus preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of EEMPS have not been extensively studied. However, it is believed that EEMPS may have anti-inflammatory and anti-cancer effects, as it has been shown to inhibit the enzymes involved in the synthesis of leukotrienes and prostaglandins, which are involved in inflammation and cancer. In addition, EEMPS may have neuroprotective effects, as it has been shown to inhibit the enzyme AChE, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EEMPS has several advantages for lab experiments. It is a relatively stable compound, with a shelf life of up to two years. In addition, it is easily soluble in water and ethanol, making it easy to use in aqueous solutions. However, there are some limitations to using EEMPS in lab experiments. It is a relatively expensive compound, and it is not widely available. In addition, it is not well understood, and its mechanism of action is not fully understood.
Direcciones Futuras
Despite the lack of understanding of its mechanism of action, there are many potential future directions for research on EEMPS. One potential direction is to study its potential applications in cancer research, as an inhibitor of the enzyme 5-LOX, which is involved in the synthesis of leukotrienes. In addition, research could be conducted to study the potential anti-inflammatory and neuroprotective effects of EEMPS. Furthermore, research could be conducted to study the potential toxicity of EEMPS and to develop more efficient and cost-effective methods for its synthesis. Finally, research could be conducted to better understand the mechanism of action of EEMPS and to develop new and improved derivatives of EEMPS.
Métodos De Síntesis
EEMPS is synthesized by a three-step process involving the reaction of ethoxycarbonyl chloride with 1-methylpyrazole-5-sulfonamide in the presence of anhydrous sodium acetate, followed by the reaction of ethyl 4-ethoxycarbonylbenzoate with the product of the first step in the presence of sodium ethoxide, and finally the reaction of the product of the second step with sodium sulfite. The entire process is carried out in an inert atmosphere of nitrogen or argon to prevent oxidation of the product.
Propiedades
IUPAC Name |
ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6S/c1-4-18-9(14)7-6-11-13(3)8(7)20(16,17)12-10(15)19-5-2/h6H,4-5H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFROPCAURDZIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652295 |
Source


|
| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159709-60-1 |
Source


|
| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)



![7-Oxabicyclo[4.1.0]heptane, 2,5-diethenyl-](/img/no-structure.png)

![7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B575173.png)




